Methyl 5-amino-2-chlorophenylacetate
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Overview
Description
Methyl 5-amino-2-chlorophenylacetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenylacetic acid, featuring an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chlorophenylacetate typically involves the esterification of 5-amino-2-chlorophenylacetic acid. One common method includes the reaction of 5-amino-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chlorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a different substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 5-amino-2-chlorophenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chlorophenylacetate involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-bromophenylacetate
- Methyl 5-amino-2-fluorophenylacetate
- Methyl 5-amino-2-iodophenylacetate
Uniqueness
Methyl 5-amino-2-chlorophenylacetate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
SFJCQGFCEUNHNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
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